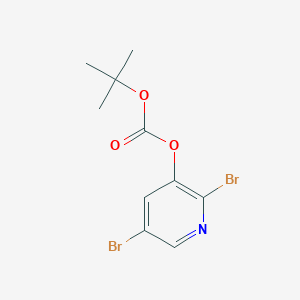

tert-Butyl 2,5-dibromopyridin-3-yl carbonate

CAS No.: 1142192-26-4

Cat. No.: VC2548039

Molecular Formula: C10H11Br2NO3

Molecular Weight: 353.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142192-26-4 |

|---|---|

| Molecular Formula | C10H11Br2NO3 |

| Molecular Weight | 353.01 g/mol |

| IUPAC Name | tert-butyl (2,5-dibromopyridin-3-yl) carbonate |

| Standard InChI | InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 |

| Standard InChI Key | NVLDYYOQPLJWIQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br |

| Canonical SMILES | CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br |

Introduction

Chemical Identity and Properties

tert-Butyl 2,5-dibromopyridin-3-yl carbonate is a crystalline solid with extensive applications in organic synthesis. It contains a pyridine ring with bromine atoms at positions 2 and 5, along with a tert-butyl carbonate group at position 3. This strategic arrangement of functional groups provides specific reactivity patterns that are valuable in various chemical transformations.

Basic Identifiers

The compound is comprehensively characterized by several identifiers that establish its unique chemical identity, as outlined in Table 1.

Table 1: Chemical Identifiers of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

| Identifier | Value |

|---|---|

| CAS Number | 1142192-26-4 |

| Molecular Formula | C₁₀H₁₁Br₂NO₃ |

| Molecular Weight | 353.01 g/mol |

| IUPAC Name | tert-butyl (2,5-dibromopyridin-3-yl) carbonate |

| MDL Number | MFCD11857742 |

| Standard InChI | InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 |

| Standard InChIKey | NVLDYYOQPLJWIQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br |

The compound's systematic name accurately describes its structure: a pyridine ring with bromine substituents at the 2 and 5 positions, and a tert-butyl carbonate group at position 3 .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 2,5-dibromopyridin-3-yl carbonate significantly influence its handling, storage, and application in chemical processes. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| LogP | 3.92050 |

| Purity (Commercial) | Typically ≥95% |

| Hazard Classification | Irritant |

| Storage Temperature | Recommended 2-8°C |

Structural Characteristics

The structure of tert-Butyl 2,5-dibromopyridin-3-yl carbonate features a pyridine core with strategic functionalization that contributes to its chemical versatility and utility in organic synthesis.

Molecular Structure

The molecular structure consists of a pyridine ring with bromine atoms at the 2 and 5 positions, creating an asymmetric electronic distribution. The tert-butyl carbonate group at position 3 introduces another functional handle for synthetic transformations. This particular arrangement of substituents results in a molecule with multiple reactive sites that can be selectively targeted in various chemical reactions .

Electronic Properties

The presence of two electron-withdrawing bromine atoms on the pyridine ring significantly affects the electronic distribution within the molecule. The bromine at position 2 influences the reactivity of the adjacent nitrogen atom in the pyridine ring, while the bromine at position 5 creates an additional site for potential functionalization. These electronic characteristics make the compound particularly valuable in cross-coupling reactions and as a building block in medicinal chemistry research .

Applications in Chemical Research

tert-Butyl 2,5-dibromopyridin-3-yl carbonate serves as a versatile building block in organic synthesis and pharmaceutical research, offering multiple functionalization possibilities through its reactive sites.

Synthetic Utility

The compound's value in organic synthesis stems from the following features:

-

The bromine atoms at positions 2 and 5 serve as handles for cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling the introduction of various carbon-based substituents .

-

The tert-butyl carbonate group can function as a protecting group for the hydroxyl functionality, which can be selectively removed under mild acidic conditions when needed .

-

The pyridine nitrogen provides a site for potential functionalization through N-directed metalation or as a coordination site in organometallic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume